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Abstract
6,7,4'-Trihydroxyisoflavone, also known by its common name Texasin, is a naturally occurring

isoflavone and a metabolite of daidzein, a major phytoestrogen found in soy products.[1] This

technical guide provides a comprehensive overview of the chemical properties, biological

activities, and underlying mechanisms of action of 6,7,4'-trihydroxyisoflavone. The document

summarizes key quantitative data, details experimental protocols for assessing its biological

effects, and visualizes important signaling pathways. This guide is intended to serve as a

valuable resource for researchers and professionals in the fields of pharmacology, drug

discovery, and natural product chemistry.

Chemical and Physical Properties
6,7,4'-Trihydroxyisoflavone is a hydroxylated isoflavone with the IUPAC name 6,7-dihydroxy-3-

(4-hydroxyphenyl)chromen-4-one.[2] It is structurally related to daidzein, with an additional

hydroxyl group at the 6-position of the chromen-4-one core.[2] This structural modification

significantly influences its biological activity.
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Property Value Reference

IUPAC Name
6,7-dihydroxy-3-(4-

hydroxyphenyl)chromen-4-one
[2]

Common Names
6,7,4'-Trihydroxyisoflavone,

Texasin, Demethyltexasin
[2][3]

Molecular Formula C₁₅H₁₀O₅ [4]

Molecular Weight 270.24 g/mol [2]

CAS Number 17817-31-1 [3]

Appearance Solid [2]

Melting Point 322 °C [2]

Solubility
Soluble in DMSO and DMF.

Slightly soluble in ethanol.[5]

Biological Activities and Therapeutic Potential
6,7,4'-Trihydroxyisoflavone has demonstrated a wide range of pharmacological activities,

positioning it as a promising candidate for further investigation in drug development.

Anticancer Activity
Studies have shown that 6,7,4'-trihydroxyisoflavone exhibits potent anti-proliferative effects

against various cancer cell lines, including lung and colon cancer.[5] It has been observed to

induce cell cycle arrest and apoptosis.[5]

Anti-Inflammatory and Antioxidant Effects
As a flavonoid, 6,7,4'-trihydroxyisoflavone possesses significant antioxidant and anti-

inflammatory properties.[6][7] It can scavenge free radicals and modulate inflammatory

pathways.[7]

Neuroprotective Effects
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Research suggests that 6,7,4'-trihydroxyisoflavone can cross the blood-brain barrier and exert

neuroprotective effects. It has been shown to improve learning and memory in animal models

by modulating the cholinergic system and specific signaling pathways in the hippocampus.[1]

Other Biological Activities
Anti-adipogenic effects: It has been found to suppress the formation of fat cells.[8]

Tyrosinase inhibition: It acts as a potent inhibitor of tyrosinase, an enzyme involved in

melanin production, suggesting potential applications in cosmetics.[9]

Mechanisms of Action and Signaling Pathways
The diverse biological activities of 6,7,4'-trihydroxyisoflavone are attributed to its ability to

modulate multiple key signaling pathways.

PI3K/Akt Signaling Pathway
6,7,4'-Trihydroxyisoflavone has been identified as an ATP-competitive inhibitor of

phosphatidylinositol 3-kinase (PI3K).[8] Inhibition of the PI3K/Akt pathway is a crucial

mechanism underlying its anti-adipogenic and potential anticancer effects.
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Caption: Inhibition of the PI3K/Akt signaling pathway by 6,7,4'-trihydroxyisoflavone.

p-CREB/BDNF Signaling Pathway
In the context of neuroprotection, 6,7,4'-trihydroxyisoflavone has been shown to activate the p-

CREB/BDNF signaling pathway in the hippocampus.[1] This pathway is critical for neuronal

survival, synaptic plasticity, and cognitive function.
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Caption: Activation of the p-CREB/BDNF signaling pathway by 6,7,4'-trihydroxyisoflavone.

Quantitative Data
The following tables summarize the available quantitative data on the biological activities of

6,7,4'-trihydroxyisoflavone.

Table 1: Anticancer Activity
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Cell Line Assay Parameter Value Reference

HCT116 (Colon

Cancer)
MTT Assay IC₅₀ ~50 µM [1]

DLD-1 (Colon

Cancer)
MTT Assay IC₅₀ ~75 µM [5]

Lung Cancer

Cells
EdU Assay -

Significant

inhibition of

proliferation

Table 2: Enzyme Inhibition

Enzyme Assay Parameter Value Reference

Tyrosinase

(Mushroom)

Spectrophotomet

ry
IC₅₀ 9.2 µM [9]

PI3K
In vitro kinase

assay
-

ATP-competitive

inhibition
[8]

Table 3: Anti-inflammatory and Antioxidant Activity

Assay Parameter Result Reference

DPPH Radical

Scavenging
IC₅₀

Not explicitly found for

6,7,4'-

trihydroxyisoflavone,

but related

trihydroxyisoflavones

show potent activity.

[6]

Nitric Oxide (NO)

Production in RAW

264.7 cells

Inhibition

Significant reduction

in LPS-induced NO

production.

[6]

Experimental Protocols
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This section provides detailed, representative methodologies for key experiments cited in this

guide.

Synthesis of 6,7,4'-Trihydroxyisoflavone
A common method for the synthesis of isoflavones involves the Baker-Venkataraman

rearrangement followed by cyclization. A representative procedure is outlined below.

Starting Materials:
2,4,5-Trihydroxyacetophenone

4-Anisoyl chloride

Esterification
(Baker-Venkataraman Rearrangement)

Intramolecular Cyclization
(Dehydration) Demethylation 6,7,4'-Trihydroxyisoflavone

Click to download full resolution via product page

Caption: General synthetic workflow for 6,7,4'-trihydroxyisoflavone.

Protocol:

Esterification: React 2,4,5-trihydroxyacetophenone with 4-anisoyl chloride in the presence of

a base (e.g., pyridine) to form the corresponding ester.

Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium

hydroxide) to induce rearrangement to a 1,3-diketone.

Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to

facilitate intramolecular cyclization and dehydration, yielding the methoxy-protected

isoflavone.

Demethylation: Remove the methoxy group using a demethylating agent (e.g., boron

tribromide) to obtain the final product, 6,7,4'-trihydroxyisoflavone.

Purification: Purify the final compound using column chromatography or recrystallization.

Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of 6,7,4'-trihydroxyisoflavone on HCT116

human colon cancer cells.
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Materials:

HCT116 cells

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Penicillin-Streptomycin solution

6,7,4'-Trihydroxyisoflavone (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL

of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate

for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in serum-free

DMEM. Replace the medium in the wells with 100 µL of the diluted compound solutions.

Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control.

DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of 6,7,4'-trihydroxyisoflavone.

Materials:

6,7,4'-Trihydroxyisoflavone (dissolved in methanol)

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

Methanol

Ascorbic acid (positive control)

96-well plate

Microplate reader

Protocol:

Sample Preparation: Prepare various concentrations of 6,7,4'-trihydroxyisoflavone and

ascorbic acid in methanol.

Assay Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of

the DPPH solution.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the

formula: (A_control - A_sample) / A_control * 100.

PI3K Enzyme Inhibition Assay
This is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of

6,7,4'-trihydroxyisoflavone on PI3K.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant human PI3K enzyme

PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

ATP (Adenosine triphosphate)

6,7,4'-Trihydroxyisoflavone

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Luminometer

Protocol:

Reagent Preparation: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in the kinase

assay buffer.

Enzyme and Inhibitor Incubation: Add the PI3K enzyme and the diluted inhibitor to the wells

of a 384-well plate. Incubate for 15-30 minutes at room temperature.

Kinase Reaction Initiation: Initiate the reaction by adding a mixture of PIP₂ and ATP.

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at

room temperature.

Signal Detection: Stop the reaction and measure the amount of ADP produced using a

detection reagent according to the manufacturer's instructions.

Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition

against the inhibitor concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages
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This protocol assesses the ability of 6,7,4'-trihydroxyisoflavone to inhibit the production of nitric

oxide (NO) in LPS-stimulated RAW 264.7 macrophages.

Materials:

RAW 264.7 cells

DMEM

FBS

Penicillin-Streptomycin

6,7,4'-Trihydroxyisoflavone

LPS (Lipopolysaccharide)

Griess Reagent

24-well plates

Microplate reader

Protocol:

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and

incubate overnight.

Pre-treatment: Pre-treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavone

for 1 hour.

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with

50 µL of Griess Reagent in a 96-well plate.

Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the

absorbance at 540 nm.
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Data Analysis: Calculate the concentration of nitrite from a standard curve and express the

results as a percentage of the LPS-stimulated control.

Conclusion
6,7,4'-Trihydroxyisoflavone is a multifaceted natural compound with significant therapeutic

potential. Its diverse biological activities, including anticancer, anti-inflammatory, and

neuroprotective effects, are underpinned by its ability to modulate critical cellular signaling

pathways. This technical guide provides a solid foundation for further research and

development of 6,7,4'-trihydroxyisoflavone as a potential therapeutic agent. The detailed

experimental protocols and summarized quantitative data offer valuable resources for scientists

and researchers aiming to explore the full potential of this promising isoflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydroxyphenyl-chromen-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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